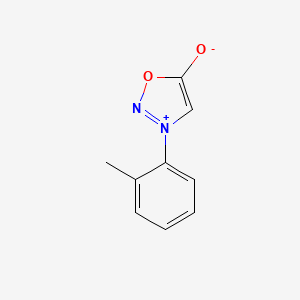
N-(o-Tolyl)-sydnon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(o-Tolyl)-sydnon: is an organic compound that belongs to the sydnone class of mesoionic heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Tolyl)-sydnon typically involves the reaction of o-toluidine with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the sydnone derivative. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium intermediate and using an aqueous medium to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for the purification and isolation of the final product, ensuring high yield and purity. Techniques such as crystallization and recrystallization are commonly employed in industrial settings.
化学反応の分析
Types of Reactions: N-(o-Tolyl)-sydnon undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the sydnone ring into more stable amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sydnone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sydnone derivatives with various functional groups.
科学的研究の応用
Chemistry: N-(o-Tolyl)-sydnon is used as a building block in organic synthesis due to its versatile reactivity. It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological targets in novel ways.
Medicine: Research has explored the use of this compound in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable in the production of various chemical intermediates.
作用機序
The mechanism of action of N-(o-Tolyl)-sydnon involves its interaction with molecular targets through its mesoionic structure. The sydnone ring can participate in electron transfer processes, making it a potential candidate for redox reactions in biological systems. The compound’s ability to form stable intermediates allows it to modulate various biochemical pathways.
類似化合物との比較
- N-(p-Tolyl)-sydnon
- N-(m-Tolyl)-sydnon
- N-Phenyl-sydnon
Comparison: N-(o-Tolyl)-sydnon is unique due to the ortho-substitution on the aromatic ring, which influences its electronic properties and reactivity
特性
CAS番号 |
3483-18-9 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
3-(2-methylphenyl)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C9H8N2O2/c1-7-4-2-3-5-8(7)11-6-9(12)13-10-11/h2-6H,1H3 |
InChIキー |
BPBGWPOHEYHTJC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1[N+]2=NOC(=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)

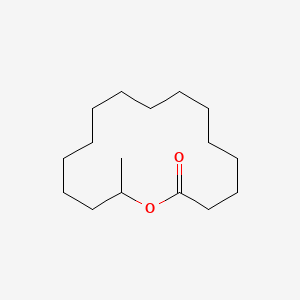


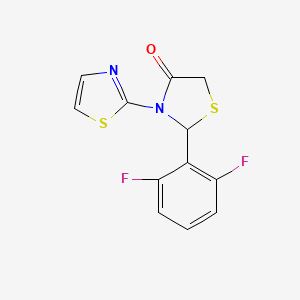
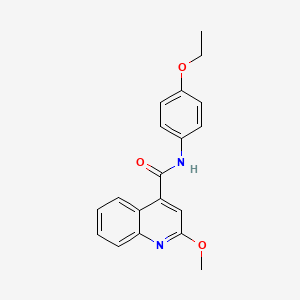
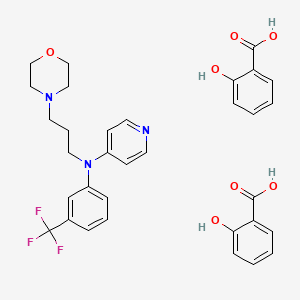
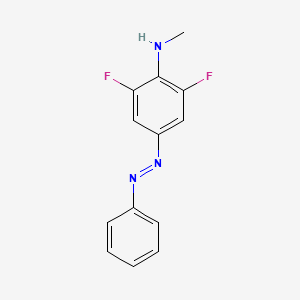
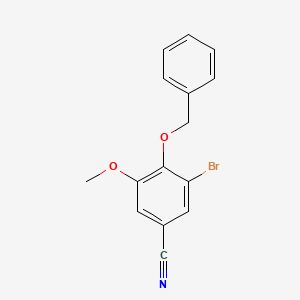
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
